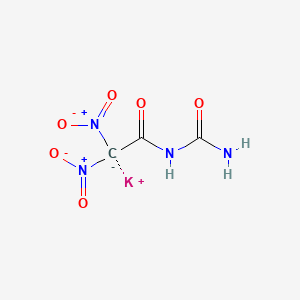
(2,2-Dinitro-2-potassioacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dinitro-2-potassioacetyl)urea is a chemical compound characterized by the presence of two nitro groups and a potassium ion attached to an acetylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dinitro-2-potassioacetyl)urea typically involves the nitration of acetylurea followed by the introduction of a potassium ion. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective addition of nitro groups. The subsequent introduction of the potassium ion can be achieved through a reaction with potassium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dinitro-2-potassioacetyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The potassium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of (2,2-Diamino-2-potassioacetyl)urea.
Substitution: Formation of (2,2-Dinitro-2-sodioacetyl)urea or other similar compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dinitro-2-potassioacetyl)urea is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro groups on biological systems. It serves as a model compound for understanding the interactions between nitro groups and biological molecules, which is crucial in drug design and development.
Medicine
While not directly used as a drug, this compound’s derivatives are explored for their potential therapeutic properties. The nitro groups can be modified to create compounds with antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound is used in the manufacture of explosives and propellants due to its high energy content. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Dinitro-2-potassioacetyl)urea exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. The potassium ion plays a role in stabilizing the compound and facilitating its solubility in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dinitro-2-sodioacetyl)urea: Similar structure but with a sodium ion instead of potassium.
(2,2-Diamino-2-potassioacetyl)urea: Formed by the reduction of the nitro groups to amino groups.
(2,2-Dinitro-2-lithioacetyl)urea: Contains a lithium ion instead of potassium.
Uniqueness
(2,2-Dinitro-2-potassioacetyl)urea is unique due to the presence of both nitro groups and a potassium ion, which confer specific chemical properties such as high reactivity and solubility. These features make it particularly useful in applications requiring high energy materials and in studies involving nitro group chemistry.
Properties
IUPAC Name |
potassium;N-carbamoyl-2,2-dinitroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N4O6.K/c4-3(9)5-1(8)2(6(10)11)7(12)13;/h(H3,4,5,8,9);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCOHBVIQFZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)
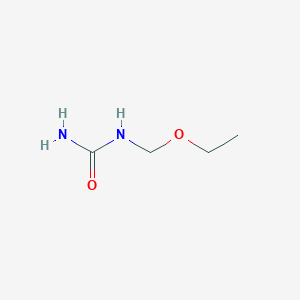
![1,3-Bis[(ethylsulfanyl)methyl]urea](/img/structure/B7889310.png)
![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)
![1,3-Bis[(pentylsulfanyl)methyl]urea](/img/structure/B7889319.png)
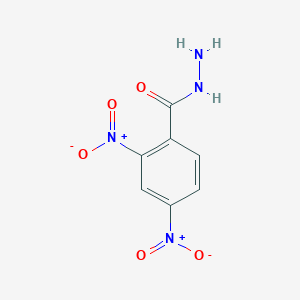
![ethyl N-[(2,2-dinitroacetamido)carbonyl]carbamate](/img/structure/B7889337.png)
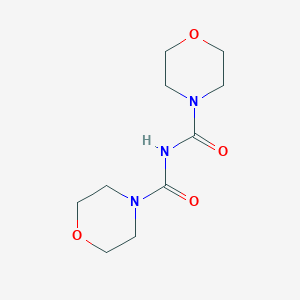
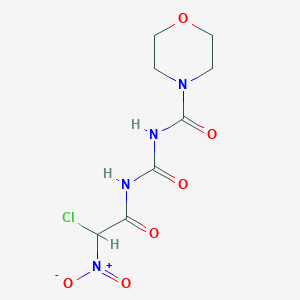
![3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-[(nitrooxy)methyl]propyl acetate](/img/structure/B7889359.png)
![3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate](/img/structure/B7889367.png)
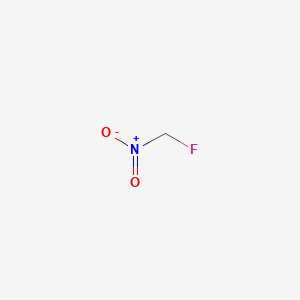
![3,5-Bis[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889373.png)
